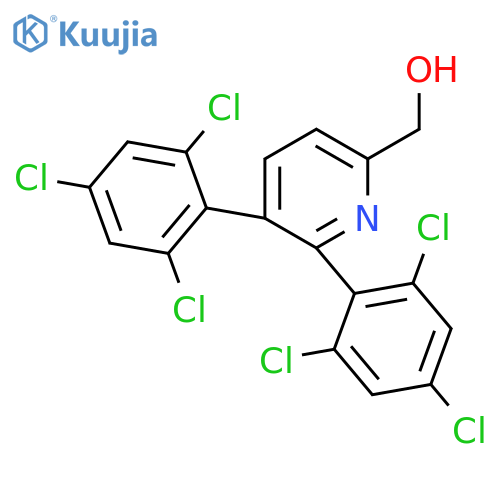Cas no 1361589-37-8 (2,3-Bis(2,4,6-trichlorophenyl)pyridine-6-methanol)

1361589-37-8 structure
商品名:2,3-Bis(2,4,6-trichlorophenyl)pyridine-6-methanol
CAS番号:1361589-37-8
MF:C18H9Cl6NO
メガワット:467.988158941269
CID:4970314
2,3-Bis(2,4,6-trichlorophenyl)pyridine-6-methanol 化学的及び物理的性質
名前と識別子
-
- 2,3-Bis(2,4,6-trichlorophenyl)pyridine-6-methanol
-
- インチ: 1S/C18H9Cl6NO/c19-8-3-12(21)16(13(22)4-8)11-2-1-10(7-26)25-18(11)17-14(23)5-9(20)6-15(17)24/h1-6,26H,7H2
- InChIKey: GQWHSESBKDTVJL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1C1=CC=C(CO)N=C1C1C(=CC(=CC=1Cl)Cl)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 447
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 7.1
2,3-Bis(2,4,6-trichlorophenyl)pyridine-6-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013026027-250mg |
2,3-Bis(2,4,6-trichlorophenyl)pyridine-6-methanol |
1361589-37-8 | 97% | 250mg |
504.00 USD | 2021-06-22 | |
| Alichem | A013026027-1g |
2,3-Bis(2,4,6-trichlorophenyl)pyridine-6-methanol |
1361589-37-8 | 97% | 1g |
1,475.10 USD | 2021-06-22 | |
| Alichem | A013026027-500mg |
2,3-Bis(2,4,6-trichlorophenyl)pyridine-6-methanol |
1361589-37-8 | 97% | 500mg |
823.15 USD | 2021-06-22 |
2,3-Bis(2,4,6-trichlorophenyl)pyridine-6-methanol 関連文献
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
1361589-37-8 (2,3-Bis(2,4,6-trichlorophenyl)pyridine-6-methanol) 関連製品
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
